Tungsten disulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

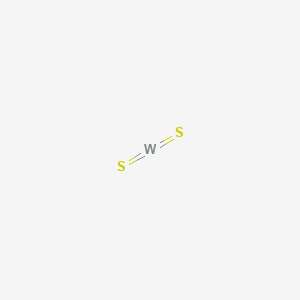

Tungsten disulfide (WS₂) is a layered transition metal dichalcogenide (TMD) composed of tungsten atoms sandwiched between sulfur layers in a hexagonal lattice. Its unique structure grants it exceptional properties:

- Semiconductor behavior: WS₂ transitions from an indirect bandgap (~1.3 eV in bulk) to a direct bandgap (~2.1 eV in monolayers), enabling strong photoluminescence and optoelectronic applications .

- Mechanical robustness: WS₂ exhibits a low coefficient of friction (0.03–0.07) and high load-bearing capacity, making it ideal for solid lubricants .

- Thermal stability: WS₂ retains lubricity up to 500°C in inert environments, outperforming many TMDs .

- Optoelectronic versatility: High carrier mobility (up to 140 cm²/V·s) and broadband spectral response (UV to near-IR) enable use in photodetectors, transistors, and solar cells .

WS₂ is synthesized via methods like chemical vapor deposition (CVD), mechanical exfoliation, and solvothermal processes, with CVD offering high crystallinity for electronics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tungsten disulfide can be synthesized through several methods, including:

Chemical Vapor Deposition (CVD): This method involves the reaction of tungsten hexacarbonyl (W(CO)₆) with hydrogen sulfide (H₂S) at high temperatures to form this compound.

Hydrothermal/Solvothermal Method: This involves the reaction of tungsten precursors such as sodium tungstate (Na₂WO₄) with sulfur sources like thiourea (CH₄N₂S) under high temperature and pressure in a sealed system.

Liquid Phase Synthesis: this compound can also be prepared by reacting tungsten chloride (WCl₆) with sulfur in a liquid medium.

Industrial Production Methods: Industrial production of this compound typically involves large-scale methods such as:

Colloidal Precipitation: This method involves the sulfurization of tungsten oxide (WO₃) using hydrogen sulfide (H₂S) or other sulfur sources, followed by calcination to obtain this compound.

Mechanical Exfoliation: Bulk this compound is exfoliated into nanosheets using mechanical forces, such as high-intensity ultrasound.

Types of Reactions:

Reduction: this compound can be reduced to tungsten metal (W) using reducing agents such as hydrogen gas (H₂).

Common Reagents and Conditions:

Oxidation: Requires oxygen (O₂) and water (H₂O) under ambient light and atmospheric conditions.

Reduction: Requires hydrogen gas (H₂) at elevated temperatures.

Substitution: Requires chalcogen sources like selenium (Se) or tellurium (Te) under controlled conditions.

Major Products:

Oxidation: Tungsten oxide (WO₃) and sulfuric acid (H₂SO₄).

Reduction: Tungsten metal (W).

Substitution: Tungsten diselenide (WSe₂) or tungsten ditelluride (WTe₂).

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

WS₂ has been extensively studied for its potential in various scientific fields. Key applications include:

- Catalysis : WS₂ serves as an effective catalyst in hydrogen evolution reactions and other chemical transformations. Its layered structure allows for high surface area and active sites, making it suitable for catalytic applications in energy conversion technologies .

- Photodetectors : Due to its semiconductor properties, WS₂ is utilized in photodetectors that operate in the visible to infrared spectrum. Its high carrier mobility and low noise make it ideal for sensitive light detection applications .

- Bone Tissue Engineering : Recent studies have shown that WS₂ can enhance bone regeneration. Monolayer WS₂ synthesized with chlorophylls has demonstrated promising results in promoting osteogenic differentiation, indicating potential in biomedical applications .

Electronics

In the electronics sector, WS₂ exhibits several advantageous characteristics:

- Transistors and Switches : WS₂ is a promising material for field-effect transistors (FETs) due to its high carrier mobility and low contact resistance. It can be used to fabricate ultra-thin transistors that are essential for next-generation electronic devices .

- Flexible Electronics : The mechanical flexibility of WS₂ makes it suitable for flexible electronic applications, allowing integration into wearable technology and flexible displays .

Energy Storage

WS₂ plays a crucial role in energy storage solutions:

- Batteries : It has shown superior performance as an anode material in lithium-ion and sodium-ion batteries. Its layered structure facilitates lithium-ion intercalation, leading to improved charge/discharge rates and cycling stability .

- Supercapacitors : WS₂-based materials are being explored for use in supercapacitors due to their high specific surface area and electrical conductivity, which contribute to enhanced energy storage capabilities .

Lubrication

WS₂ is recognized for its outstanding lubrication properties:

- Solid Lubricants : In aerospace and automotive industries, WS₂ is used as a solid lubricant to reduce friction and wear in mechanical components such as bearings, gears, and seals. Its effectiveness at high temperatures and pressures makes it ideal for demanding applications .

- Nano-Lubricants : When formulated into nanolubricants, WS₂ can significantly extend the life of lubricated components by reducing friction up to 30 times longer than conventional lubricants .

Aerospace and Defense

The aerospace sector utilizes WS₂ extensively due to its unique properties:

- High-Performance Coatings : WS₂ coatings are applied to aircraft components to enhance wear resistance and reduce maintenance needs. Its ability to withstand extreme environmental conditions makes it suitable for defense applications as well .

Case Studies

Wirkmechanismus

The mechanism by which tungsten disulfide exerts its effects is primarily due to its layered structure and unique electronic properties. The compound can exist in different phases, such as the metallic 1T phase and the semiconducting 2H and 3R phases . The metallic 1T phase exhibits promising catalytic activity, while the semiconducting phases are useful in electronic and optoelectronic applications . The interlayer van der Waals interactions and the presence of defects such as stacking faults and dislocations contribute to its low friction and high lubricity .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

WS₂ is compared to molybdenum disulfide (MoS₂), tungsten diselenide (WSe₂), and molybdenum diselenide (MoSe₂) (Table 1):

Key Findings :

- WS₂ and MoS₂ exhibit similar layer-dependent bandgap transitions, but WS₂ has a larger monolayer bandgap, enhancing UV photodetection .

- MoS₂ generally shows higher carrier mobility, while WS₂ offers better thermal stability .

Mechanical and Thermal Performance

WS₂ and MoS₂ dominate industrial lubrication (Table 2):

| Property | WS₂ | MoS₂ | References |

|---|---|---|---|

| Friction Coefficient | 0.03–0.07 | 0.05–0.10 | |

| Load Capacity | 3–4 GPa | 1–2 GPa | |

| Thermal Stability | Up to 500°C | Up to 400°C | |

| Oxidation Resistance | Moderate | Poor (above 350°C) |

Key Findings :

- WS₂ outperforms MoS₂ in high-temperature environments (e.g., aerospace bearings) due to superior oxidation resistance .

- MoS₂ is preferred in vacuum/low-load applications for its lower initial friction .

Key Findings :

- WS₂-based detectors achieve broader spectral coverage and faster response times than MoS₂ .

- Heterostructures (e.g., WS₂/graphene) enable ultrafast interlayer electron transfer (~1 ps) and tunable optical properties .

Key Findings :

- WS₂ shows lower HER overpotential than MoS₂ due to favorable edge-site energetics .

- Selenides (WSe₂, MoSe₂) offer intermediate performance but face scalability challenges .

Biologische Aktivität

Tungsten disulfide (WS₂) is a transition metal dichalcogenide that has garnered significant attention in recent years due to its unique properties and potential applications in various fields, including biomedicine. This article provides a comprehensive overview of the biological activity of WS₂, focusing on its antibacterial properties, biocompatibility, and potential therapeutic applications.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of WS₂ nanosheets against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The antibacterial mechanism primarily involves:

- Membrane Disruption : WS₂ nanosheets adhere to bacterial surfaces, leading to significant damage to the cell membrane. This results in cell death due to compromised membrane integrity.

- Reactive Oxygen Species (ROS) : Although WS₂ generates ROS, their levels are modest compared to other materials like molybdenum disulfide (MoS₂), indicating that membrane damage is a more critical factor in its antibacterial action .

Table 1: Antibacterial Efficacy of WS₂ Nanosheets

| Bacterial Strain | Concentration (µg/mL) | Growth Inhibition (%) | Mechanism |

|---|---|---|---|

| E. coli | 10 | 70 | Membrane disruption |

| S. aureus | 10 | 65 | Membrane disruption |

| E. coli | 50 | 90 | Membrane disruption |

| S. aureus | 50 | 85 | Membrane disruption |

Biocompatibility

The biocompatibility of WS₂ has been assessed through various in vitro and in vivo studies. Notably, research involving WS₂ nanotubes and fullerene-like nanoparticles showed no significant cytotoxic effects on human salivary gland cells and rat submandibular cells. Key findings include:

- Cell Viability : Growth curves and viability tests indicated over 90% viability across various concentrations of WS₂ nanoparticles.

- Morphological Integrity : No significant alterations in cell morphology were observed when exposed to WS₂, suggesting favorable interactions with biological tissues .

Table 2: Biocompatibility Assessment of WS₂ Nanoparticles

| Cell Type | Concentration (µg/mL) | Viability (%) | Morphological Changes |

|---|---|---|---|

| Salivary Gland Cells | 0.22 | >90 | None |

| Rat Submandibular Cells | 35.2 | >90 | None |

Potential Therapeutic Applications

Given its unique properties, WS₂ has potential applications in drug delivery systems and as a therapeutic agent. Some promising avenues include:

- Drug Delivery : The ability of WS₂ to be functionalized for specific targeting enhances its utility in delivering therapeutic agents directly to diseased tissues.

- Electrocatalysis : WS₂ shows promise as an electrocatalyst for hydrogen evolution reactions, which could be beneficial in energy-related applications .

- Regenerative Medicine : Studies indicate that WS₂ can support the proliferation and differentiation of mesenchymal stem cells, making it a candidate for tissue engineering applications .

Case Studies

-

Antibacterial Efficacy Study :

A study evaluated the antibacterial effects of WS₂ nanosheets against E. coli and S. aureus, demonstrating significant growth inhibition through membrane destruction mechanisms . -

Biocompatibility Study :

In vitro experiments on rat submandibular cells revealed that WS₂ nanoparticles did not induce cytotoxicity or morphological changes, supporting their use in biomedical applications . -

Therapeutic Application Research :

Research into the use of WS₂ as a drug delivery vehicle showed that it can effectively encapsulate drugs while maintaining low toxicity levels, indicating its potential for targeted therapy .

Analyse Chemischer Reaktionen

Chemical Vapor Deposition (CVD)

Tungsten hexafluoride (WF₆) reacts with hydrogen sulfide (H₂S) on a substrate :

WF6+2H2SΔWS2+6HF

Conditions :

Sulfurization of Tungsten Oxide

Tungsten trioxide (WO₃) reacts with H₂S to form WS₂ :

WO3+2H2SΔWS2+3H2O

Conditions :

-

Temperature: 800–950°C

-

Atmosphere: N₂ or Ar flow

-

Crystallinity: Improves with higher sulfurization temperatures

Catalytic Reactions

WS₂ serves as a catalyst in hydrogen evolution and environmental remediation:

Hydrogen Evolution Reaction (HER)

WS₂ facilitates proton reduction in acidic media :

2H++2e−WS2H2

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Overpotential | 0.3 V (vs. RHE) | |

| Tafel Slope | 75–90 mV/dec | |

| Stability | >100 h (continuous) |

Advanced Oxidation Processes (AOPs)

WS₂ enhances H₂O₂ decomposition in Fe³⁺/H₂O₂ systems :

Fe3++H2O2WS2Fe2++HO−+HO⋅

Key Findings :

Decomposition and Stability

WS₂ decomposes under extreme conditions:

Thermal Decomposition

WS2>1250°CW+2S

Properties :

Oxidative Degradation

WS₂ reacts with strong oxidizers :

WS2+9O2ΔWO3+2SO3

Hazardous Byproducts :

Reactions with Acids and Halogens

WS₂ exhibits limited reactivity under ambient conditions but reacts vigorously with strong acids and halogens :

| Reaction | Conditions | Products |

|---|---|---|

| WS₂ + 18HF → H₂[WF₆] + 2H₂S↑ | Hot HF | Hexafluorotungstic acid |

| WS₂ + F₂ → WF₆ + SF₄ | Room temperature | Tungsten hexafluoride |

Safety Note : Reactions with HF or hot H₂SO₄ release toxic H₂S gas .

Surface Interactions in Biochemical Systems

WS₂ selectively adsorbs single-stranded DNA (ssDNA), enhancing polymerase chain reaction (PCR) :

Mechanism :

-

WS₂ binds ssDNA via van der Waals forces, preventing primer dimerization.

Hydrodesulfurization (HDS)

R SH+H2WS2R H+H2S

Catalyst Performance :

Q & A

Basic Research Questions

Q. What are the most reliable synthesis methods for high-purity WS₂ monolayers, and how do parameters influence crystal quality?

The synthesis of WS₂ monolayers requires precise control over reaction conditions. Key methods include:

- Chemical Vapor Deposition (CVD): Involves reacting tungsten hexafluoride (WF₆) and hydrogen sulfide (H₂S) at 750–950°C. High temperatures yield larger domains but may introduce defects due to substrate interactions .

- Hydrothermal Synthesis: Uses aqueous solutions of tungsten precursors (e.g., Na₂WO₄) and sulfur sources (e.g., thiourea) at 180–220°C. Lower temperatures produce smaller nanoparticles with broader size distributions .

- Mechanical Exfoliation: Exfoliating bulk WS₂ with adhesive tape yields high-quality monolayers but is unsuitable for large-scale production .

Key Parameters: Temperature, precursor concentration, and substrate choice critically affect crystallinity and layer uniformity. For example, CVD-grown WS₂ on sapphire substrates shows fewer defects compared to silicon oxide .

Q. How do the electronic properties of WS₂ vary with layer thickness, and what characterization techniques validate these changes?

WS₂ transitions from an indirect bandgap (~1.3 eV in bulk) to a direct bandgap (~2.1 eV in monolayers). Key characterization methods:

- Photoluminescence (PL) Spectroscopy: Monolayers exhibit strong PL peaks at ~620 nm due to direct bandgap transitions, while bulk WS₂ shows quenched signals .

- Raman Spectroscopy: The E¹₂₉ and A₁₉ modes shift with layer count. Monolayers show a ~2 cm⁻¹ separation between peaks, increasing to ~4 cm⁻¹ in bilayers .

- Atomic Force Microscopy (AFM): Measures layer thickness (0.7–1.2 nm per monolayer) and surface topography .

Q. What are the structural advantages of WS₂ as a solid lubricant, and how are its tribological properties experimentally quantified?

WS₂’s layered structure enables weak van der Waals interlayer bonding, resulting in a low friction coefficient (~0.03). Standard testing methodologies include:

- Pin-on-Disk Tribometry: Measures wear rates under controlled loads (e.g., 1–10 N) and sliding speeds. WS₂ coatings reduce wear by >50% compared to uncoated steel .

- Nanoindentation: Quantifies hardness (8–10 GPa) and elastic modulus (~150 GPa) .

Advanced Research Questions

Q. What are the primary challenges in achieving large-area, defect-free WS₂ films via CVD, and how can experimental parameters be optimized?

Challenges include substrate-induced strain, temperature gradients, and precursor decomposition inefficiencies. Optimization strategies:

- Substrate Engineering: Using epitaxial substrates like hexagonal boron nitride (h-BN) reduces lattice mismatch, lowering defect density .

- Gas Flow Dynamics: Increasing H₂ carrier gas flow (50–100 sccm) improves precursor distribution, enabling uniform film growth .

- Post-Synthesis Annealing: Annealing at 500°C in argon reduces sulfur vacancies, enhancing electrical conductivity .

Q. How do discrepancies in reported tribological performance of WS₂ coatings arise, and what methodologies reconcile these differences?

Variations stem from differences in:

- Synthesis Method: CVD coatings exhibit lower wear rates (~10⁻⁶ mm³/Nm) than solvothermal coatings (~10⁻⁵ mm³/Nm) due to better adhesion .

- Testing Environment: Humidity (>50% RH) oxidizes WS₂, increasing friction by 30%. Inert atmospheres (e.g., N₂) preserve performance .

Resolution: Standardized testing protocols (ASTM G99) and controlled environments are critical for cross-study comparisons .

Q. How can computational modeling guide the design of WS₂-based nanocomposites for optoelectronic applications?

Density Functional Theory (DFT) simulations predict band structure modifications when WS₂ is hybridized with materials like graphene or MoS₂. For example:

- Graphene-WS₂ Heterostructures: DFT shows interfacial charge transfer reduces WS₂’s bandgap to 1.8 eV, enhancing photodetector responsivity .

- Experimental Validation: Fabricated heterostructures exhibit 3× higher photocurrent than pure WS₂, aligning with simulations .

Q. What methodologies address contradictions in reported catalytic activity of WS₂ for hydrogen evolution reactions (HER)?

Discrepancies arise from variations in active site density and sulfur edge termination. Approaches include:

Eigenschaften

CAS-Nummer |

12138-09-9 |

|---|---|

Molekularformel |

S2W-4 |

Molekulargewicht |

248.0 g/mol |

IUPAC-Name |

tungsten;disulfide |

InChI |

InChI=1S/2S.W/q2*-2; |

InChI-Schlüssel |

OWRBHDYZJXBLLF-UHFFFAOYSA-N |

SMILES |

S=[W]=S |

Kanonische SMILES |

[S-2].[S-2].[W] |

Key on ui other cas no. |

12138-09-9 |

Physikalische Beschreibung |

OtherSolid |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.